2-[4-({(Z)-2-[(4-BROMOPHENYL)SULFONYL]HYDRAZONO}METHYL)-2-METHOXYPHENOXY]ACETAMIDE
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Overview
Description
2-[4-({(Z)-2-[(4-BROMOPHENYL)SULFONYL]HYDRAZONO}METHYL)-2-METHOXYPHENOXY]ACETAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by the presence of a bromophenyl group, a sulfonyl hydrazone moiety, and a methoxyphenoxy group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-({(Z)-2-[(4-BROMOPHENYL)SULFONYL]HYDRAZONO}METHYL)-2-METHOXYPHENOXY]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-bromobenzenesulfonyl chloride with hydrazine to form the sulfonyl hydrazone intermediate. This intermediate is then reacted with 2-methoxyphenol in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[4-({(Z)-2-[(4-BROMOPHENYL)SULFONYL]HYDRAZONO}METHYL)-2-METHOXYPHENOXY]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-({(Z)-2-[(4-BROMOPHENYL)SULFONYL]HYDRAZONO}METHYL)-2-METHOXYPHENOXY]ACETAMIDE has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-({(Z)-2-[(4-BROMOPHENYL)SULFONYL]HYDRAZONO}METHYL)-2-METHOXYPHENOXY]ACETAMIDE involves its interaction with specific molecular targets. The sulfonyl hydrazone moiety can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-2-{4-[(Z)-({4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}hydrazono)methyl]-2-methoxyphenoxy}acetamide
- (2-{(E)-[({4-[(4-BROMOPHENYL)SULFONYL]-1-PIPERAZINYL}ACETYL)HYDRAZONO]METHYL}PHENOXY)ACETIC ACID
Uniqueness
2-[4-({(Z)-2-[(4-BROMOPHENYL)SULFONYL]HYDRAZONO}METHYL)-2-METHOXYPHENOXY]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-[4-[(Z)-[(4-bromophenyl)sulfonylhydrazinylidene]methyl]-2-methoxyphenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O5S/c1-24-15-8-11(2-7-14(15)25-10-16(18)21)9-19-20-26(22,23)13-5-3-12(17)4-6-13/h2-9,20H,10H2,1H3,(H2,18,21)/b19-9- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUZHVUXPSRFQN-OCKHKDLRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)Br)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N\NS(=O)(=O)C2=CC=C(C=C2)Br)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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